molecular formula C22H25N3OS B11091697 5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one

5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one

Cat. No.: B11091697
M. Wt: 379.5 g/mol
InChI Key: LDTRIHFEIKUUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

Uniqueness

5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole or piperazine derivatives.

Properties

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C22H25N3OS/c1-16-7-9-18(10-8-16)15-20-21(26)23-22(27-20)25-13-11-24(12-14-25)19-6-4-3-5-17(19)2/h3-10,20H,11-15H2,1-2H3

InChI Key

LDTRIHFEIKUUCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.